N-(4-Bromophenyl)-4-phenylthiazol-2-amine
Overview
Description
Mechanism of Action
Target of Action
N-(4-Bromophenyl)-4-phenylthiazol-2-amine, also known as RCGD423, is a synthetic compound that has been studied for its potential pharmacological activities Similar compounds have shown promising antimicrobial and antiproliferative activities .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that can inhibit the growth of certain cells . Molecular docking studies have been carried out to study the binding mode of similar active compounds with their receptors .
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . For instance, certain derivatives have been found to be the most active ones against a breast cancer cell line .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, temperature, ph, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
N-(4-Bromophenyl)-4-phenylthiazol-2-amine interacts with gp130, a transmembrane protein that is part of the type I cytokine receptor family . By binding to gp130, this compound stabilizes homodimers, leading to an increase in pSTAT3 and MYC . This interaction plays a crucial role in regulating cartilage growth and differentiation .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by activating gp130 in a dose-dependent manner . This activation promotes the activation of hair follicle stem cells .
Molecular Mechanism
The molecular mechanism of this compound involves direct binding to domain 2 of gp130 . This binding stabilizes homodimers, leading to an increase in pSTAT3 and MYC . The activation of these pathways influences gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, this compound has shown to reduce cartilage cell hypertrophy, loss, and degeneration while increasing cartilage cell proliferation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCGD423 involves the reaction of 4-bromophenylamine with 4-phenyl-2-thiazolamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of RCGD423 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography to achieve a purity of at least 98% .
Chemical Reactions Analysis
Types of Reactions
RCGD423 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various organic halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can produce various substituted thiazolamines .
Scientific Research Applications
RCGD423 has a wide range of applications in scientific research:
Chemistry: It is used as a modulator in studies involving glycoprotein 130 and related signaling pathways.
Biology: The compound is employed in research on hair follicle stem cell activation and articular chondrocyte activation.
Medicine: RCGD423 is investigated for its potential in promoting joint repair and preventing cartilage degeneration.
Industry: The compound is used in the development of new therapeutic agents targeting glycoprotein 130
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-2-thiazolamine
- 4-Phenyl-2-thiazolamine
- N-(4-Chlorophenyl)-4-phenyl-2-thiazolamine
Uniqueness
RCGD423 is unique due to its specific binding to glycoprotein 130 and its ability to activate the Janus kinase/signal transducer and activator of transcription signaling pathways. This makes it particularly effective in promoting joint repair and preventing cartilage degeneration, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-phenyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFYYVAASPLOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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